molecular formula C9H16O3 B3053813 8-Methoxy-1,4-dioxaspiro[4.5]decane CAS No. 56292-99-0

8-Methoxy-1,4-dioxaspiro[4.5]decane

Cat. No. B3053813
CAS RN: 56292-99-0
M. Wt: 172.22 g/mol
InChI Key: WCOBCKRVWREALP-UHFFFAOYSA-N
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Description

8-Methoxy-1,4-dioxaspiro[4.5]decane is a chemical compound . It is also known as 4-METHOXYCYCLOHEXANONE ETHYLENE KETAL . The CAS number for this compound is 56292-99-0 .


Molecular Structure Analysis

The molecular formula of 8-Methoxy-1,4-dioxaspiro[4.5]decane is C9H16O3 . Its molecular weight is 172.22 . The InChI code for this compound is 1S/C11H18O5/c1-13-9(12)10(14-2)3-5-11(6-4-10)15-7-8-16-11/h3-8H2,1-2H3 .

Scientific Research Applications

Synthesis of Novel Structural Motifs of Spiroacetal Natural Products

This compound has been used in the stereoselective synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes from D-Glucose . These are novel structural motifs of spiroacetal natural products, which are the central structural core element of numerous natural products and are essential for their biological activity .

Building Block in Chemical Reactions

It has been used as a reactant in several chemical reactions, including Proline-catalyzed Diels Alder reaction, Stereodivergent synthesis of carbahexofuranoses employing a Wittig olefination-Claisen rearrangement protocol, Wittig reactions, and Crotylation reactions .

Asymmetric Synthesis of Goniothalesdiol A

It has been used in the asymmetric synthesis of Goniothalesdiol A via stereocontrolled allylation and base-catalyzed oxy-Michael addition .

FGFR4 Inhibitor for Hepatocellular Carcinoma Treatment

8-Oxa-2-azaspiro[4.5]decane, a related compound, has been used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma .

Inhibitor of Vanin-1 Enzyme

It has been used as an inhibitor of the vanin-1 enzyme, which plays an important role in metabolism and inflammation .

17β-HSD1 Inhibitors

It has been used as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol .

NO-independent and Heme-dependent sGC Stimulants

It has been used as NO-independent and heme-dependent sGC stimulants that are useful in the treatment of a variety of diseases .

Synthesis of Complex Structures

It has been used in the synthesis of more complex structures with bicyclic 1,6-dioxaspiro[4.5]decane ring system found in natural products .

Safety and Hazards

The safety data sheet for a similar compound, 1,4-dioxaspiro[4.5]decane, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

8-methoxy-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-10-8-2-4-9(5-3-8)11-6-7-12-9/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOBCKRVWREALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340754
Record name 8-Methoxy-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56292-99-0
Record name 8-Methoxy-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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